1,3-Dioleoyl-2-stearoylglycerol

Lipid Crystallization Differential Scanning Calorimetry Fat Structuring

1,3-Dioleoyl-2-stearoylglycerol (OSO) is a regiospecific triacylglycerol essential for fat crystallization research and analytical method development. Its symmetrical O-S-O structure delivers predictable phase behavior, a broad melting profile (8.32–21.21°C), and distinct in vitro digestibility (96.6% FFA release at 120 min) that cannot be replicated with positional isomer SSO. Substituting isomers compromises thermal, polymorphic, and digestive data. Procure only the exact OSO isomer for reproducible DSC, XRD, and HPLC-APCI-MS outcomes.

Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
CAS No. 2410-29-9
Cat. No. B031370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioleoyl-2-stearoylglycerol
CAS2410-29-9
Synonyms(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] Ester;  (Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxooctadecyl)oxy]-1,3-propanediyl] Ester;  2-Stearo-1,3-diolein;  2-Stearoyldiolein;  Glyceryl 1,3-Dioleate-2-stearate;  Triglyceride OSO,
Molecular FormulaC57H106O6
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26-
InChIKeyKGSBKZXRGYMKBT-RZEXXKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioleoyl-2-stearoylglycerol (OSO, CAS 2410-29-9): A Structurally Defined Triacylglycerol Standard for Lipid Research and Industrial Formulation


1,3-Dioleoyl-2-stearoylglycerol, commonly designated OSO or TG(18:1/18:0/18:1), is a synthetic mixed-acid triacylglycerol (TAG) composed of oleic acid (C18:1) esterified at the sn-1 and sn-3 positions and stearic acid (C18:0) at the sn-2 position . This regiospecific structure yields a well-defined crystallization and melting behavior distinct from its positional isomers and fully saturated analogs, making it a critical reference standard for analytical method development and a model compound for understanding the physicochemical behavior of semi-solid fats [1].

Why 1,3-Dioleoyl-2-stearoylglycerol Cannot Be Interchanged with Generic Stearoyl-Rich Triacylglycerols in Scientific and Industrial Applications


Substituting 1,3-dioleoyl-2-stearoylglycerol (OSO) with a generic stearoyl-rich triacylglycerol or a positional isomer is not scientifically valid because the regiospecific distribution of saturated and unsaturated fatty acids on the glycerol backbone dictates the compound's thermal, polymorphic, and digestive properties [1]. Studies comparing OSO with its regioisomer 1,2-distearoyl-3-oleoylglycerol (SSO) and the fully saturated tristearin (SSS) have shown that even minor shifts in acyl chain positioning lead to substantial, quantifiable differences in crystallization onset temperatures, solid fat content, and in vitro digestibility [2]. Therefore, procurement of the specifically defined OSO isomer is essential for ensuring reproducible experimental outcomes and predictable material performance.

Quantitative Differentiation Evidence for 1,3-Dioleoyl-2-stearoylglycerol (OSO) Against Closest Analogs


Significantly Lower Crystallization Onset Temperature Versus SSO-Rich Fat

When compared directly to 1,2-distearoyl-3-oleoylglycerol (SSO)-rich fat, 1,3-dioleoyl-2-stearoylglycerol (OSO)-rich fat exhibits a markedly lower crystallization onset temperature. The OSO-rich fat initiates crystallization at 6.93 °C, whereas the SSO-rich fat crystallizes at a much higher temperature of 21.73 °C, as determined by DSC analysis [1]. This 14.8 °C difference is a critical material specification for applications requiring processing at lower temperatures or for modulating the solid fat content in final products.

Lipid Crystallization Differential Scanning Calorimetry Fat Structuring

Substantially Reduced Solid Fat Content at Ambient Temperature Relative to SSO-Rich Fat

The solid fat index (SFI), which directly correlates with material hardness and spreadability, is dramatically lower for OSO-rich fat compared to SSO-rich fat at temperatures relevant to product use and storage. At 15 °C, OSO-rich fat has an SFI of only 51.8%, whereas SSO-rich fat maintains a high SFI of 99.7% [1]. This difference becomes even more pronounced at 20 °C, where OSO-rich fat exhibits an SFI of just 12.2%, compared to 80.8% for the SSO-rich analog [1].

Solid Fat Content Thermal Properties Food Formulation

Superior In Vitro Digestibility Profile Compared to SSO-Rich Fat

In vitro digestion models demonstrate that OSO-rich fat is hydrolyzed significantly faster and more completely than SSO-rich fat. Using a multi-step digestion model, OSO-rich fat released 96.6% of its fatty acids after 120 minutes, whereas SSO-rich fat released only 57.2% [1]. Similarly, in a pH-stat model, the final released FFA was 61.4% for OSO-rich fat compared to 33.8% for the SSO analog [1]. This indicates a nearly 1.7-fold to 1.8-fold increase in digestibility for the OSO isomer.

In Vitro Digestion Lipid Bioavailability Structured Lipids

Distinct Polymorphic Transition Pathway Compared to SOS Analog

1,3-Dioleoyl-2-stearoylglycerol (OSO) follows a different and simpler irreversible polymorphic transition sequence than its analog sn-1,3-distearoyl-2-oleoylglycerol (SOS). FT-IR spectroscopy reveals that OSO undergoes a direct α→β′→β transition, whereas SOS proceeds through an intermediate γ phase (α→γ→β′→β) [1]. This difference in crystallization pathway can influence the final crystal morphology and stability of the β-form, which is often desired for optimal texture and bloom resistance in fat-based products.

Polymorphism X-ray Diffraction Crystal Engineering

Lower Melting Range Onset Versus Structurally Analogous OPO

Replacing the sn-2 stearic acid (C18:0) in OSO with palmitic acid (C16:0) to form 1,3-dioleoyl-2-palmitoylglycerol (OPO) results in a measurable decrease in the material's melting point. Literature data indicates a melting point of approximately 19 °C for pure OPO . In contrast, the OSO-rich fat (which contains OSO as its major TAG) exhibits a lower melting range with an onset near 8.32 °C [1]. While this is a cross-study comparison involving an OSO-rich mixture rather than the pure compound, it demonstrates the class-level inference that the longer stearoyl chain at the sn-2 position of OSO lowers the melting range onset relative to the palmitoyl analog, a critical consideration for applications requiring specific thermal profiles.

Melting Point Fatty Acid Chain Length Thermal Analysis

Definitive Industrial and Research Use Cases for 1,3-Dioleoyl-2-stearoylglycerol Driven by Its Quantified Differentiators


Model Compound for Studying Symmetry and Kinetic Effects in TAG Crystallization

Researchers investigating the fundamental principles of fat crystallization require well-defined, symmetrical molecules. 1,3-Dioleoyl-2-stearoylglycerol (OSO) serves as an ideal model system because its symmetrical structure (O-S-O) results in predictable phase behavior that varies systematically with cooling rate, a property not observed in its asymmetrical isomer SOO [1]. This allows for precise elucidation of kinetic and symmetry effects on polymorphism, thermal properties, and microstructure, as demonstrated through XRD, DSC, and PLM analyses [1].

Analytical Reference Standard for TAG Regioisomer Identification and Quantification

Due to the documented differences in physicochemical and digestive properties between regioisomers (e.g., OSO vs. SSO), accurate quantification is essential for quality control in the fats and oils industry. Pure 1,3-dioleoyl-2-stearoylglycerol is a necessary standard for developing and validating analytical methods, such as reversed-phase HPLC with atmospheric pressure chemical ionization mass spectrometry (APCI-MS), which rely on known fragmentation patterns to differentiate 'AAB/ABA'-type TAG isomers like SSO/OSO [2].

Formulation of Low-Digestible or Controlled-Digestion Lipid Systems

The in vitro digestibility of OSO-rich fat is significantly higher than that of SSO-rich fat but lower than that of fully unsaturated TAGs [3]. This positions OSO as a key component in designing lipid systems with tailored digestive rates. Specifically, the quantified 96.6% FFA release after 120 minutes in a multi-step digestion model [3] can be leveraged to create structured lipids for specialized nutrition or to develop fat replacers where controlled lipolysis is desired, such as in the formulation of healthier alternatives to trans fats [3].

Synthesis and Study of Stearoyl-Rich Fats with Specific Thermal Profiles

The thermal profile of OSO, characterized by a low crystallization onset (6.93 °C) and melting range (8.32–21.21 °C) [3], makes it a valuable building block for synthesizing fat blends with a flatter solid fat content (SFC) curve. Unlike the steep SFC curve of SSO-rich fat, the OSO-rich fat's lower and broader melting profile can be used to improve the 'mouthfeel' and plasticity of products like margarines and spreads, especially in applications requiring a softer consistency at refrigeration temperatures [3].

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